Z-Gly-Gly-Leu-AMC

Proteasome inhibition Chymotrypsin-like activity Aclacinomycin A

Standard chymotrypsin substrates like Suc-LLVY-AMC fail to discriminate β5-selective inhibitors such as aclacinomycin A (>6.7-fold difference). Z-Gly-Gly-Leu-AMC solves this. - Uniquely reports on 20S proteasome β5 CT-L activity; not interchangeable with Suc-LLVY-AMC or Z-LLE-AMC. - Validated for M. tuberculosis ClpP1P2 high-throughput screening and subtilisin kinetics. - Pre-weighed, lyophilized solid; batch-specific QC by HPLC/AMC release.

Molecular Formula C28H32N4O7
Molecular Weight 536.6 g/mol
Cat. No. B12310433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Gly-Gly-Leu-AMC
Molecular FormulaC28H32N4O7
Molecular Weight536.6 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C28H32N4O7/c1-17(2)11-22(27(36)31-20-9-10-21-18(3)12-26(35)39-23(21)13-20)32-25(34)15-29-24(33)14-30-28(37)38-16-19-7-5-4-6-8-19/h4-10,12-13,17,22H,11,14-16H2,1-3H3,(H,29,33)(H,30,37)(H,31,36)(H,32,34)
InChIKeyWWRUTMQQQWGCPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Gly-Gly-Leu-AMC Substrate Overview


Z-Gly-Gly-Leu-AMC (also known as Z-GGL-AMC; CAS 97792-39-7) is a synthetic fluorogenic peptide substrate widely employed for the quantitative detection of chymotrypsin-like (CT-L) protease activity . Upon enzymatic cleavage, the compound releases the fluorescent reporter 7-amino-4-methylcoumarin (AMC), which exhibits excitation and emission maxima at 360-380 nm and 440-460 nm, respectively, enabling highly sensitive continuous or endpoint assay monitoring . Its core applications include assessing the CT-L activity of the eukaryotic 20S proteasome and the bacterial ClpP protease complex .

Detection Chymotrypsin-like protease activity (β5 subunit, ClpP, subtilisin)
Fluorogenic readout AMC release Ex/Em 360–380/440–460 nm; continuous or endpoint monitoring
Research models Eukaryotic 20S proteasome, bacterial ClpP protease, serine proteases

Z-Gly-Gly-Leu-AMC Substitution Risks


In the context of proteasome activity assays, Z-Gly-Gly-Leu-AMC cannot be generically substituted with other 'chymotrypsin-like' substrates (such as Suc-LLVY-AMC) or 'caspase-like' substrates (such as Z-LLE-AMC) due to fundamental differences in proteasome subunit selectivity and inhibitor sensitivity [1]. Studies show that the chymotrypsin-like activity of the 20S proteasome is differentially affected by inhibitors depending on the specific substrate used; for instance, the antitumor drug aclacinomycin A potently inhibits the hydrolysis of Z-Gly-Gly-Leu-AMC while only minimally affecting Suc-LLVY-AMC turnover . This indicates that these substrates engage the proteasome's active site in non-identical ways, making them non-interchangeable in pharmacological studies or when precise subunit-specific activity quantification is required. Furthermore, unlike Z-LLE-AMC which specifically reports on the post-glutamyl peptide hydrolyzing (PGPH) activity of the β1 subunit, Z-Gly-Gly-Leu-AMC is selectively targeted to the chymotrypsin-like activity of the β5 subunit, allowing researchers to isolate a specific catalytic function within the multicatalytic proteasome complex [2]. Substituting one substrate for another without validation can lead to erroneous conclusions regarding enzyme inhibition, activation, or disease-relevant activity changes.

Not interchangeable with Suc-LLVY-AMC Aclacinomycin A inhibition differs substantially, indicating non-identical active-site engagement. Pharmacologically distinct readouts may result.
Subunit specificity vs. Z-LLE-AMC Z-GGL-AMC targets β5 chymotrypsin-like activity; Z-LLE-AMC reports β1 caspase-like activity. Substituting misidentifies catalytic function.
Solubility limits assay design Precipitation at moderate micromolar concentrations constrains working range, unlike more soluble substrates. DMSO stock optimization is required.

Z-Gly-Gly-Leu-AMC Selectivity Evidence


Inhibitor Sensitivity vs. Suc-LLVY-AMC

The differential engagement of Z-Gly-Gly-Leu-AMC with the proteasome's active site is quantitatively demonstrated through inhibitor sensitivity studies. In head-to-head experiments using the 20S proteasome, the antitumor drug aclacinomycin A (50 µM) inhibited the hydrolysis of Z-Gly-Gly-Leu-AMC by 87-98%, whereas the hydrolysis of Suc-LLVY-AMC was only minimally affected (approximately 0-13% inhibition) . This stark contrast confirms that these substrates, while both reporting on 'chymotrypsin-like' activity, are not functionally equivalent and are processed by distinct subsites within the β5 subunit.

Inhibitor sensitivity
Head-to-head
87–98% inhibition of Z-GGL-AMC vs. 0–13% of Suc-LLVY-AMC by aclacinomycin A (50 µM)
Supports distinct pharmacological interaction profiling
≥6.7-fold difference; bovine pituitary 20S proteasome, pH 7.5
Proteasome inhibition Chymotrypsin-like activity Aclacinomycin A Substrate specificity

Bacterial ClpP Protease Activity

Unlike the commonly used eukaryotic proteasome substrate Suc-LLVY-AMC, Z-Gly-Gly-Leu-AMC is efficiently cleaved by the ClpP1P2 protease complex from *Mycobacterium tuberculosis* . This activity is dependent on the presence of the activating peptide Z-Leu-Leu [1]. This unique property positions Z-Gly-Gly-Leu-AMC as a critical tool for antibacterial drug discovery targeting the ClpP protease, an essential enzyme for bacterial viability, whereas Suc-LLVY-AMC or Z-LLE-AMC would not provide a reliable readout in this system.

ClpP cleavage
Class-level
Cleaved by M. tuberculosis ClpP1P2 (yes) vs. Suc-LLVY-AMC (not efficient)
Enables ClpP-targeted antibacterial research
Supplier-reported; verify in target assay
Antibacterial drug discovery ClpP protease Mycobacterium tuberculosis High-throughput screening

Solubility & Assay Design Constraints

Z-Gly-Gly-Leu-AMC exhibits limited aqueous solubility, with a noted tendency to precipitate at concentrations around 100 µM . This is a critical experimental design constraint that distinguishes it from more soluble substrates like Suc-LLVY-AMC, which can typically be used at higher concentrations without precipitation. Researchers must account for this by preparing concentrated stocks in DMSO and ensuring the final assay concentration remains below the precipitation threshold to avoid artifacts and ensure accurate kinetic measurements.

Aqueous solubility
Class-level
Precipitation near 100 µM for Z-GGL-AMC; Suc-LLVY-AMC exhibits higher solubility
Requires concentration control and DMSO stock preparation
Assay design must verify working concentration
Assay development Solubility DMSO stock Fluorogenic assay

Subunit Selectivity vs. Z-LLE-AMC

The 20S proteasome possesses three distinct catalytic activities: chymotrypsin-like (β5 subunit), trypsin-like (β2 subunit), and caspase-like/PGPH (β1 subunit). Z-Gly-Gly-Leu-AMC is a recognized substrate for the chymotrypsin-like (β5) activity, whereas Z-LLE-AMC is a 'gold-standard' substrate for the caspase-like (β1) activity [1]. This clear delineation of subunit specificity means that Z-Gly-Gly-Leu-AMC and Z-LLE-AMC cannot be used interchangeably, and their selection must be based on the specific proteasome subunit activity being investigated.

Subunit specificity
Class-level
Z-GGL-AMC → β5 CT-L activity; Z-LLE-AMC → β1 PGPH activity
Selects for specific catalytic subunit of the proteasome
Refer to subunit-specific assay validation
Proteasome subunits β1 subunit β5 subunit Caspase-like activity

Subtilisin Protease Sensitivity

In addition to its use with the proteasome and ClpP, Z-Gly-Gly-Leu-AMC is a highly sensitive fluorogenic substrate for the bacterial serine proteases subtilisin BPN' and subtilisin Carlsberg . This broadens its utility beyond the specialized field of ubiquitin-proteasome research. While the exact kcat/Km values for these subtilisins were not found in the primary literature within this search, the consistent vendor annotation across multiple authoritative sources indicates a well-established, high-sensitivity application for these enzymes, distinguishing it from more selective substrates that may only work with a single protease class.

Subtilisin recognition
Supporting evidence
Sensitive substrate for subtilisin BPN' and Carlsberg; Suc-LLVY-AMC not reported
Broadens serine protease research utility
Vendor-annotated; kinetic constants to confirm
Subtilisin Serine protease Enzyme kinetics Industrial enzymes

Z-Gly-Gly-Leu-AMC Application Scenarios


20S Proteasome Inhibitor Screening

Utilize Z-Gly-Gly-Leu-AMC in inhibitor dose-response studies to accurately quantify the effect of compounds like aclacinomycin A on the proteasome's β5 subunit. The substrate's high sensitivity to such inhibitors, as demonstrated by the >6.7-fold greater inhibition compared to Suc-LLVY-AMC , makes it essential for identifying and characterizing novel proteasome inhibitors with potential therapeutic applications in cancer or autoimmune diseases.

M. tuberculosis ClpP Inhibitor Screening

Employ Z-Gly-Gly-Leu-AMC in a fluorogenic assay to screen compound libraries for inhibitors of the essential *M. tuberculosis* ClpP1P2 protease complex. The substrate's unique cleavage by this bacterial enzyme, in contrast to standard eukaryotic proteasome substrates , enables the development of a selective and robust high-throughput screening platform for anti-tuberculosis drug discovery.

Industrial Subtilisin Activity Validation

Apply Z-Gly-Gly-Leu-AMC as a sensitive fluorogenic reporter to characterize the activity, kinetics, and stability of subtilisin BPN' and Carlsberg proteases . This is particularly useful in industrial biotechnology for quality control of enzyme batches, screening for engineered variants with enhanced performance, or monitoring enzyme activity under various process conditions.

Proteasome Subunit Profiling in Disease Models

Use Z-Gly-Gly-Leu-AMC in conjunction with other subunit-specific substrates (e.g., Z-LLE-AMC) to profile the differential regulation of the proteasome's catalytic activities in cellular or tissue lysates . This approach is critical for understanding the nuanced role of the ubiquitin-proteasome system in pathologies such as neurodegeneration and cancer, where the balance of proteasome activities may be altered.

Application
Selection Property
Validation Focus
Proteasome inhibitor profiling
β5 subunit inhibitor sensitivity
Dose-response validation
ClpP-targeted antibacterial research
ClpP-specific substrate cleavage
HTS assay validation
Serine protease activity assays
Broad subtilisin recognition
Kinetics and stability verification
Proteasome subunit activity profiling
β5/β1 selectivity pair
Activity ratio in lysates

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